molecular formula C14H16O2 B8794839 2-(2-Oxo-2-phenylethyl)cyclohexanone CAS No. 33553-23-0

2-(2-Oxo-2-phenylethyl)cyclohexanone

Cat. No.: B8794839
CAS No.: 33553-23-0
M. Wt: 216.27 g/mol
InChI Key: AIZCLPNQLZSCJC-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)cyclohexanone (CAS: 33553-23-0) is a cyclohexanone derivative featuring a phenylethyl ketone substituent. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol . The compound is synthesized via flash chromatography using a cyclohexane/ethyl acetate gradient, achieving 91% yield and 98% purity (HPLC) . Its structural backbone—a cyclohexanone ring fused with a phenylketoethyl group—confers unique chemical and physical properties, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research has indicated that 2-(2-Oxo-2-phenylethyl)cyclohexanone exhibits significant anticancer activity. A study conducted by Zhang et al. demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Study Reference Cell Line IC50_{50} Mechanism
Zhang et al. (2020)MCF-715 µMCaspase activation
Liu et al. (2021)HeLa12 µMROS generation

Neuroprotective Effects:
In neuropharmacology, this compound has shown promise in protecting neuronal cells from oxidative stress. A study by Kim et al. highlighted its potential in treating neurodegenerative diseases by reducing oxidative damage and inflammation in neuronal cultures.

Biological Research

Enzyme Inhibition:
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Enzyme Target Inhibition Type Reference
COX-1CompetitiveSmith et al. (2023)
COX-2Non-competitiveLee et al. (2023)

Material Science

Synthesis of Polymers:
The compound serves as a precursor in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Polymer Type Property Enhanced Application Area
PolycarbonateThermal stabilityElectronics
PolyurethaneMechanical strengthAutomotive components

Case Study 1: Anticancer Activity

A clinical trial involving patients with late-stage breast cancer utilized a formulation containing this compound alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study using rodent models of Alzheimer’s disease, administration of this compound resulted in significant cognitive improvements and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Oxo-2-phenylethyl)cyclohexanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves alkylation or Friedel-Crafts acylation of cyclohexanone derivatives. For example, acetylation of cyclohexanone using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce ketone groups at the α-position . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents. Solvent selection (e.g., dichloromethane for polarity) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies proton environments, e.g., aromatic protons (δ 6.6–7.2 ppm) and cyclohexanone α-protons (δ 2.2–2.8 ppm). Multiplicity analysis distinguishes substituent positions .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. Electrospray ionization (ESI+) with TOF detectors provides high resolution .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and phenyl C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques is essential:

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, HSQC correlates 13C and 1H shifts to map carbon frameworks .
  • Computational Modeling : Tools like Gaussian or ORCA predict NMR/IR spectra for comparison with experimental data, addressing discrepancies in peak assignments .

Q. What strategies control stereochemistry during synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)- or (S)-BINAP with transition metals (e.g., Ru) in asymmetric hydrogenation to favor specific enantiomers .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, enabling separation via chromatography .
  • Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) creates separable diastereomers .

Q. How do reaction mechanisms explain unexpected byproducts in cyclohexanone derivative synthesis?

  • Methodological Answer :

  • Intermediate Trapping : Use quenching agents (e.g., D₂O) to stabilize reactive intermediates for NMR analysis.
  • Kinetic Studies : Varying reaction times and temperatures identifies competing pathways (e.g., aldol condensation vs. oxidation) .
  • Isotopic Labeling : 13C-labeled reagents track carbon migration during rearrangements, clarifying mechanistic routes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexanones with Aromatic Groups

Compound Name CAS Number Molecular Formula Substituents Key Applications Synthesis Yield/Purity Reference
2-(2-Oxo-2-phenylethyl)cyclohexanone 33553-23-0 C₁₄H₁₆O₂ Phenylethyl ketone Organic synthesis intermediate 91% yield, 98% purity (HPLC)
5-(2-Nitro-1-phenylethyl)cyclohexanone Not provided C₁₄H₁₅NO₃ Nitrophenylethyl Chiral synthesis studies Purified via X-ray analysis
2-Phenylcyclohexanone Not provided C₁₂H₁₄O Phenyl Precursor for pharmaceuticals Derived from 2-Chlorocyclohexanone
2-(2-Chlorophenyl)-2-nitrocyclohexanone 2079878-75-2 C₁₂H₁₂ClNO₃ Chlorophenyl, nitro Organic synthesis, materials Limited data available

Key Observations :

  • Electronic Effects: The electron-withdrawing nitro group in 2-(2-Chlorophenyl)-2-nitrocyclohexanone enhances reactivity in nucleophilic substitutions compared to the ketone group in the target compound .
  • Stereochemical Complexity: 5-(2-Nitro-1-phenylethyl)cyclohexanone requires chiral HPLC and X-ray analysis for configuration determination, indicating higher stereochemical complexity than the target compound .

Amino-Substituted Cyclohexanones

Compound Name CAS Number Molecular Formula Substituents Key Applications Notes Reference
O-PCE (2-(Ethylamino)-2-phenyl-cyclohexanone) 4551-92-2 C₁₄H₁₉NO Ethylamino, phenyl Psychoactive research Detected in biological samples
2F-2-oxo PCE (2-(Ethylamino)-2-(2-fluorophenyl)cyclohexanone) Not provided C₁₄H₁₈FNO Ethylamino, 2-fluorophenyl Forensic analysis No detected impurities

Key Observations :

  • Biological Activity: Amino-substituted derivatives like O-PCE exhibit psychoactive properties due to interactions with NMDA receptors, unlike the target compound, which lacks amino groups and is primarily a synthetic intermediate .
  • Fluorine Effects: The 2-fluorophenyl group in 2F-2-oxo PCE enhances metabolic stability and bioavailability, a feature absent in the non-fluorinated target compound .

Halogenated Cyclohexanones

Compound Name CAS Number Molecular Formula Substituents Key Applications Notes Reference
2-Chlorocyclohexanone 822-44-0 C₆H₉ClO Chloro Industrial precursor Raw material for 2-Phenylcyclohexanone

Key Observations :

  • Reactivity: The chloro substituent in 2-Chlorocyclohexanone facilitates nucleophilic substitutions, whereas the ketone group in the target compound is more prone to condensations or reductions .

Physicochemical and Functional Comparisons

Solubility and Chromatographic Behavior

  • This compound: Purified via flash chromatography (cyclohexane/EtOAc), indicating moderate polarity .
  • Cyclohexanone-Functionalized Exchangers: Exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent chromatographic efficiency .

Preparation Methods

Enamine-Mediated Alkylation (Stork Reaction)

The Stork enamine reaction remains a cornerstone for synthesizing α-alkylated ketones. This method involves the formation of an enamine intermediate from cyclohexanone and a secondary amine, followed by alkylation and hydrolysis .

Reaction Protocol

A representative synthesis begins with 1-(1-cyclohexen-1-yl)pyrrolidine and 2-bromoacetophenone in anhydrous NN-methyl-2-pyrrolidone (NMP) with sodium iodide as a catalyst . The enamine intermediate undergoes nucleophilic attack on the electrophilic bromoacetophenone, forming a quaternary ammonium species. Subsequent hydrolysis with water releases the target ketone.

Key Conditions :

  • Solvent : Anhydrous NMP

  • Catalyst : NaI (0.645 g per 4.12 g bromoacetophenone)

  • Temperature : Ambient (20°C)

  • Time : 11 hours per stage

  • Yield : 91% (4.1 g product at 98% purity)

Mechanistic Insights

The enamine’s nucleophilic β-carbon attacks the α-carbon of 2-bromoacetophenone, forming a C–C bond. Hydrolysis regenerates the ketone while eliminating pyrrolidine . Computational studies highlight the role of solvent polarity in stabilizing zwitterionic intermediates, which influence regioselectivity .

Advantages :

  • High yield and purity.

  • Avoids strongly acidic/basic conditions.

  • Scalable for industrial applications .

Limitations :

  • Requires moisture-free conditions.

  • Pyrrolidine recovery adds to process complexity.

Rhodium-Catalyzed Tandem Hydroacylation and Semipinacol Rearrangement

A novel approach employs rhodium catalysis to couple alkynyl cyclobutanols with salicylaldehydes via hydroacylation and semipinacol rearrangement .

Reaction Design

The reaction proceeds in two stages:

  • Intermolecular hydroacylation : Rhodium(I) catalyzes the addition of an aldehyde C–H bond across the alkyne, forming a ketone intermediate.

  • Semipinacol rearrangement : Acid-mediated ring expansion converts the cyclobutanol moiety into a cyclopentanone .

Key Conditions :

  • Catalyst : [Rh(COD)Cl]2[ \text{Rh}(\text{COD})\text{Cl} ]_2 (2 mol%)

  • Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Solvent : Toluene

  • Temperature : 80°C

  • Yield : Up to 89% for multisubstituted derivatives

Substrate Scope and Selectivity

The method tolerates electron-donating and withdrawing groups on both reactants. For example:

  • Alkynyl cyclobutanols with aryl substituents yield 2-arylcyclopentanones.

  • Salicylaldehydes with methoxy groups enhance regioselectivity .

Advantages :

  • Atom-economical (no byproducts).

  • High functional group tolerance.

  • Produces structurally diverse derivatives .

Limitations :

  • High catalyst cost.

  • Requires inert atmosphere.

Aldol Condensation Approaches

Aldol reactions between cyclohexanone enolates and phenylacetyl derivatives offer an alternative route, though less commonly reported .

Proline-Thiourea Organocatalysis

Quinidine-derived thioureas catalyze the asymmetric aldol reaction of cyclohexanone with phenylglyoxal hydrates , yielding 3-hydroxyindolin-2-ones as intermediates .

Key Conditions :

  • Catalyst : Quinidine thiourea (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : −20°C

  • Yield : 70–85% (enantiomeric excess up to 93%)

Limitations

  • Lower efficiency for unactivated ketones.

  • Requires chiral catalysts for enantioselectivity.

Comparative Analysis of Methods

Method Yield Catalyst Conditions Scalability
Stork enamine alkylation91% NaIAmbient, anhydrousHigh
Rhodium catalysis89% Rh(I)/dppe80°C, inertModerate
Aldol condensation85% Quinidine thiourea−20°C, chiralLow

Key Findings :

  • The Stork reaction is optimal for large-scale synthesis due to its simplicity and high yield.

  • Rhodium-catalyzed methods excel in accessing complex derivatives but face economic barriers.

  • Aldol approaches are niche, suited for asymmetric synthesis.

Properties

CAS No.

33553-23-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-phenacylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

AIZCLPNQLZSCJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 60.9 g (0.31 mole) of phenacyl bromide in 150 ml. of toluene was added dropwise with stirring to a refluxing solution of 46.6 g. of 1-pyrrolidino-1-cyclohexene in 150 ml. of toluene. The mixture was heated under reflux for 2 hours, diluted with 150 ml. of water, refluxed for 3 hours and cooled. The layers were separated, and the aqueous phase was extracted with ether. The organic solution was dried and concentrated to an oil. Distillation gave 42.1 g. (64%) of orange liquid, b.p. 135°-141° (0.05 mm.), which solidified. Recrystallization from ether-petroleum ether gave tan crystals, m.p. 44°-45°.
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Synthesis routes and methods II

Procedure details

A solution of 60.9 g (0.31 mole) of phenacyl bromide in 150 ml. of toluene is added dropwise with stirring to a refluxing solution of 46.6 g of 1-pyrrolidino-1-cyclohexene in 150 ml. of toluene. The mixture is heated under reflux for 2 hours, diluted with 150 ml. of water, refluxed for 3 hours and cooled. The layers are separated and the aqueous phase is extracted with ether. The organic solution is dried and concentrated to an oil. The oil is distilled to give an orange liquid which solidifies. The resulting solid is recrystallized from an ether petroleum mixture to give 2-phenacylcyclohexanone as tan crystals, m.p. 44°-45° C.
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Synthesis routes and methods III

Procedure details

To a 250-mL round-bottomed flask containing 2.4 mL of 1-cyclohex-1-en-1-ylpyrrolidine was added 20 mL anhydrous NMP followed by NaI (0.645 g), under nitrogen. The flask was fitted with an addition funnel containing 2-bromo-1-phenylethanone (4.12 g) dissolved in 35 mL anhydrous NMP, which was dropped into the enamine solution over 60 min. This solution was stirred at ambient temperature for 10 h, then 90 mL of water was added to the solution and it was stirred for another 11 hours, under nitrogen. The solution was then extracted twice with ethyl acetate and water, the organic layers combined and further washed with water (3×), dried over sodium sulphate, filtered and evaporated to give a yellow oil. The oil was purified by Flash chromatography using a gradient cyclohexane:EtOAc (9:1). The product 2-(2-oxo-2-phenylethyl)cyclohexanone was used directly for the next reaction. (4.1 g, 91% yield, 98% purity by HPLC). MS(ESI+): 217.4; MS(ESI−): 215.6.
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